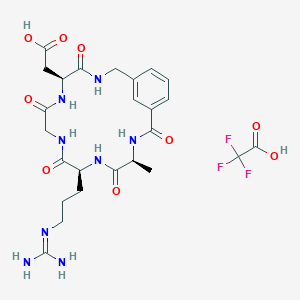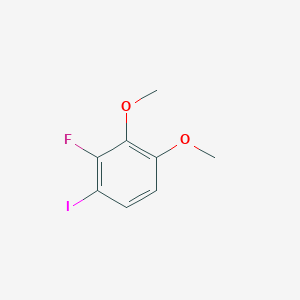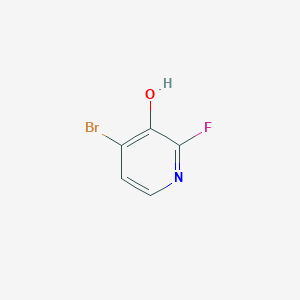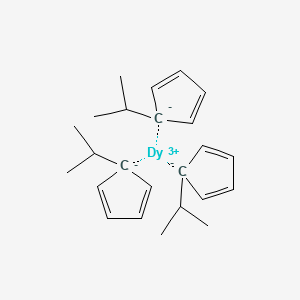
Tris(i-propylcyclopentadienyl)dysprosium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(i-propylcyclopentadienyl)dysprosium(III) is an organometallic compound containing the rare earth metal dysprosium. Its chemical formula is [(C3H7)2C5H3]3Dy. This compound is known for its unique properties and applications in various fields, including catalysis, magnetic materials, and luminescent materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(i-propylcyclopentadienyl)dysprosium(III) can be synthesized by reacting dysprosium metal with sodium isopropyl cyclopentadiene. The reaction typically occurs under an inert atmosphere to prevent oxidation and moisture sensitivity. The specific conditions and steps may vary depending on the experimental requirements .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures. This includes maintaining strict control over reaction conditions to ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(i-propylcyclopentadienyl)dysprosium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of dysprosium oxides.
Reduction: It can also be reduced, although this is less common due to the stability of the dysprosium(III) state.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents like hydrogen or lithium aluminum hydride.
Substitution: Various ligands and solvents, depending on the desired product.
Major Products:
Oxidation: Dysprosium oxides.
Reduction: Reduced dysprosium species.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Tris(i-propylcyclopentadienyl)dysprosium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, enhancing reaction rates and selectivity.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Mécanisme D'action
The mechanism by which Tris(i-propylcyclopentadienyl)dysprosium(III) exerts its effects is primarily through its interaction with other molecules via its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating catalytic processes. The dysprosium center can also participate in redox reactions, contributing to its versatility in different applications .
Comparaison Avec Des Composés Similaires
- Tris(cyclopentadienyl)dysprosium(III)
- Tris(methylcyclopentadienyl)dysprosium(III)
- Tris(ethylcyclopentadienyl)dysprosium(III)
Comparison: Tris(i-propylcyclopentadienyl)dysprosium(III) is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. This modification can influence the compound’s solubility, stability, and reactivity compared to its analogs. For instance, the isopropyl groups may enhance solubility in organic solvents and provide steric hindrance, affecting the compound’s interaction with other molecules .
Propriétés
IUPAC Name |
dysprosium(3+);5-propan-2-ylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H11.Dy/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFLKOZVUPHSGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[Dy+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Dy |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)
![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)
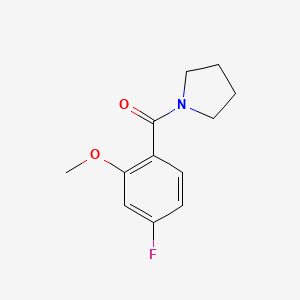
![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea](/img/structure/B6314825.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)


![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid;hydrobromide](/img/structure/B6314857.png)
